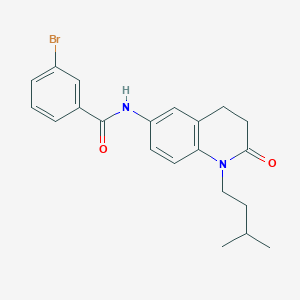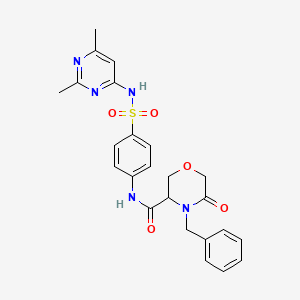![molecular formula C25H19ClN4 B2583423 N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477226-13-4](/img/structure/B2583423.png)
N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives involves different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The synthesis process is critical for developing new anti-TB compounds using cost-effective processes .Scientific Research Applications
Catalyzed Synthesis of Pyrrolopyrimidines
Research demonstrates the utility of N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in the catalyzed synthesis of new tricyclic pyrrolopyrimidines. The process involves the reaction of 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile with triethyl orthoesters to afford imidic esters, which are then transformed into 4-imino-3H-pyrrolo[2,3-d]pyrimidin-3-amines. These intermediates undergo cyclization to yield the targeted compounds under solvent-free conditions catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), showcasing a novel synthetic route for the preparation of complex pyrrolopyrimidine derivatives with potential biological and pharmacological applications (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).
Docking Studies and Synthesis Methodology
Another study developed a simple method for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, emphasizing the compound's relevance in scientific research. The synthesized products underwent docking studies, indicating their potential for interacting with biological targets and suggesting their utility in drug discovery and development processes. This research highlights the compound's versatility in generating structurally diverse molecules (Bommeraa, Merugu, & Eppakayala, 2019).
Antihypertensive Activity
Further illustrating the compound's significance, a series of derivatives demonstrated antihypertensive activity in studies. Notably, 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives showed promising results in lowering blood pressure in hypertensive rat models. This suggests that modifications of the this compound scaffold could yield new therapeutic agents for hypertension management (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).
Antimicrobial and Antifungal Activities
Additionally, modifications of this compound have been explored for antimicrobial and antifungal effects. Synthesis of various derivatives has shown potent activity against a range of bacterial and fungal strains, indicating the compound's potential as a lead structure for developing new antimicrobial agents. These studies underscore the compound's broad applicability in medicinal chemistry and drug development efforts (Mohamed, El-Domany, & Abd El-hameed, 2009).
Mechanism of Action
Target of Action
Compounds in the 7H-pyrrolo[2,3-d]pyrimidine class have been studied for their activity against various targets. For instance, some derivatives have been found to inhibit Protein Kinase B (Akt), a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
These compounds are ATP-competitive inhibitors, meaning they compete with ATP for binding to the kinase active site, thereby inhibiting the kinase’s activity .
Biochemical Pathways
The inhibition of Akt can affect several downstream pathways, including those involving GSK3β, FKHRL1, BAD, and mTOR, which are involved in cell proliferation, protein translation, cell cycle progression, and antiapoptotic survival .
Pharmacokinetics
Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance .
Result of Action
The inhibition of Akt by these compounds can lead to decreased cell proliferation and increased apoptosis, making them potential antitumor agents .
Biochemical Analysis
Biochemical Properties
N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been found to interact with several enzymes and proteins. It has been identified as an ATP-competitive inhibitor, showing up to 150-fold selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA . This interaction plays a significant role in intracellular signaling pathways regulating growth and survival .
Cellular Effects
The compound exerts various effects on cellular processes. It influences cell function by modulating biomarkers of signaling through PKB . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an ATP-competitive inhibitor, affecting the activity of PKB . This interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4/c26-22-14-8-7-11-19(22)15-27-24-23-21(18-9-3-1-4-10-18)16-30(25(23)29-17-28-24)20-12-5-2-6-13-20/h1-14,16-17H,15H2,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBBUTDEUYAJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CC=C4Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-methyl-6-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2583340.png)
![5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2583341.png)

![1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride](/img/structure/B2583346.png)
![(Z)-ethyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2583347.png)

![3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-N-[(4-METHYLPHENYL)METHYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2583350.png)
![3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile](/img/structure/B2583351.png)
![N-[(4-fluorophenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2583353.png)
![tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate](/img/structure/B2583354.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2583358.png)


